Imidazo[1,2-c]pyrimidine-2-carbonyl chloride
Overview
Description
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is a novel compound that has been found to have significant activity against various targets. The primary targets of this compound are the KRAS G12C proteins and Cyclooxygenase-2 (COX-2) enzymes . These proteins play a crucial role in cell proliferation and inflammation, respectively.
Mode of Action
The compound interacts with its targets through a covalent bond, leading to the inhibition of these targets . This interaction results in the disruption of the normal functioning of the targets, thereby leading to the desired therapeutic effects. The compound is also known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
The compound affects various biochemical pathways. In the case of cancer cells, it inhibits the KRAS G12C pathway, which is often mutated in various types of cancers . By inhibiting this pathway, the compound can potentially stop the proliferation of cancer cells. In the case of inflammation, the compound inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins that cause inflammation .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles, with good bioavailability
Result of Action
The inhibition of the KRAS G12C pathway by the compound can lead to the cessation of cancer cell proliferation . Similarly, the inhibition of the COX-2 enzyme can lead to a reduction in inflammation . These molecular and cellular effects make the compound a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride, like other imidazo[1,2-a]pyrimidines, has been explored for its potential in the development of covalent inhibitors . These compounds have been synthesized as a series of novel KRAS G12C inhibitors . The biochemical interactions of these compounds involve a series of cellular, biochemical, and molecular docking experiments .
Cellular Effects
This compound has shown potential as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . Its effects on cells have been further clarified by a series of cellular, biochemical, and molecular docking experiments .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a covalent inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its potential as a covalent inhibitor suggests that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-c]pyrimidine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazo[1,2-c]pyrimidine-2-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding carbonyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: It can participate in condensation reactions with amines to form amides, which are valuable intermediates in drug synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the reactions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in the development of enzyme inhibitors and receptor modulators.
Material Science:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,2-d]pyrimidine: Shares structural similarities and is used in the synthesis of bioactive molecules.
Uniqueness: Imidazo[1,2-c]pyrimidine-2-carbonyl chloride is unique due to its specific ring fusion pattern and the presence of the reactive carbonyl chloride group, which allows for diverse chemical modifications. This versatility makes it a valuable building block in the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-3-11-4-9-2-1-6(11)10-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFAKCZLYUYWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259608 | |
Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-85-7 | |
Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-c]pyrimidine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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